1-(2-Amino-5-bromo-3-chlorophenyl)ethanone
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic methods and confirmed by nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .Chemical Reactions Analysis
The chemical reactions of 1-(2-Amino-5-bromo-3-chlorophenyl)ethanone would depend on the conditions and reagents used. In general, bromo and chloro groups on the phenyl ring can undergo various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and solubility. The molecular weight of 1-(2-Amino-5-bromo-3-chlorophenyl)ethanone is 248.5 g/mol.Scientific Research Applications
1. Analytical Techniques and Substance Identification
The compound has been used in the identification and synthesis of related substances, like 2-amino-1-(4-bromo-2, 5-dimethoxyphenyl)ethan-1-one (bk-2C-B). Such applications involve a variety of analytical techniques including nuclear magnetic resonance spectroscopy, gas and liquid chromatography, and high-resolution mass spectrometry, highlighting its role in analytical chemistry and substance identification (Power et al., 2015).
2. Synthesis of Novel Compounds
The compound serves as a precursor or intermediate in the synthesis of new chemical entities. For instance, it has been used in the facile synthesis of enantiomerically pure diarylethanes, demonstrating its utility in creating complex molecular structures with potential applications in various fields including pharmaceuticals and materials science (Zhang et al., 2014).
3. Corrosion Inhibition Studies
In the field of corrosion science, derivatives of this compound, such as 2-amino-4-(4-bromophenyl)-thiazole, have been studied for their potential as corrosion inhibitors. This involves using density functional theory calculations and molecular dynamics simulations to predict their effectiveness in protecting metal surfaces (Kaya et al., 2016).
4. Creation of Schiff Base Methacrylate Polymers
The compound has been employed in the synthesis of Schiff bases and their polymers, like methacrylate polymers containing imine bonding. These polymers have been investigated for their thermal behavior, electrical properties, and antimicrobial activities, indicating its significance in polymer science and material engineering (Solmaz et al., 2021).
5. Development of Novel Indoles and Their Derivatives
This compound has also been used as a key synthon in the design and synthesis of nitrogen-containing heterocyclic compounds, including various indoles and their annulated derivatives. This demonstrates its importance in heterocyclic chemistry, which is fundamental in drug discovery and development (Mmonwa & Mphahlele, 2016).
Safety And Hazards
Safety data sheets (SDS) provide information on the hazards of a chemical compound and advice on safety precautions. Some of the hazard statements for similar compounds include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
properties
IUPAC Name |
1-(2-amino-5-bromo-3-chlorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO/c1-4(12)6-2-5(9)3-7(10)8(6)11/h2-3H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFRCHJNFDNXRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)Br)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Amino-5-bromo-3-chlorophenyl)ethanone |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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